molecular formula C10H6FNOS B13191210 2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde

2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde

Cat. No.: B13191210
M. Wt: 207.23 g/mol
InChI Key: JNNYWHPQXOVIPD-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a thiazole ring. The presence of both fluorine and thiazole moieties in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea in the presence of a base.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Aldehyde Formation: The final step involves the formylation of the aromatic ring, which can be done using Vilsmeier-Haack reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Fluoro-4-(1,3-thiazol-4-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(1,3-thiazol-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(1,3-thiazol-2-yl)benzaldehyde
  • 4-(1,3-Thiazol-4-yl)benzaldehyde
  • 2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde

Uniqueness

2-Fluoro-4-(1,3-thiazol-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the thiazole ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C10H6FNOS

Molecular Weight

207.23 g/mol

IUPAC Name

2-fluoro-4-(1,3-thiazol-4-yl)benzaldehyde

InChI

InChI=1S/C10H6FNOS/c11-9-3-7(1-2-8(9)4-13)10-5-14-6-12-10/h1-6H

InChI Key

JNNYWHPQXOVIPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=N2)F)C=O

Origin of Product

United States

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